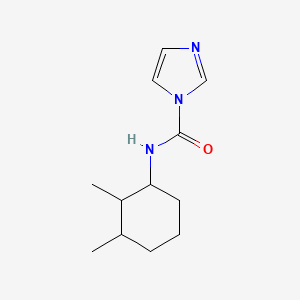

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

Description

N-(2,3-Dimethylcyclohexyl)-1H-imidazole-1-carboxamide is a carboxamide derivative featuring a substituted cyclohexyl group attached to the imidazole core via a carboxamide linkage.

Properties

Molecular Formula |

C12H19N3O |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

N-(2,3-dimethylcyclohexyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C12H19N3O/c1-9-4-3-5-11(10(9)2)14-12(16)15-7-6-13-8-15/h6-11H,3-5H2,1-2H3,(H,14,16) |

InChI Key |

SYZSJULANIBEEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reactions (MCRs)

Multi-component reactions are widely employed for the synthesis of imidazole derivatives due to their efficiency and atom economy. The general approach involves the condensation of aldehydes, amines, and carbonyl compounds under controlled conditions.

-

- Reacting substituted aldehydes with amines and α-dicarbonyl compounds in the presence of acids or bases.

- The process typically proceeds via formation of an imidazole ring through cyclization and subsequent dehydration.

Application to N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide:

- The 2,3-dimethylcyclohexylamine can be introduced as the amine component, reacting with suitable aldehyde and carbonyl precursors under acidic catalysis.

Cyclization of Imidazole Precursors

Classical synthesis involves the cyclization of α-halo ketones or α-halo amides with amines:

-

- Nucleophilic substitution of α-halo ketones with amines to form intermediate amides.

- Cyclization under thermal or catalytic conditions to form the imidazole ring.

-

- Often requires harsh conditions and multistep purification.

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate imidazole synthesis, improving yields and reducing reaction times.

Microwave-Driven Cyclization

-

- React 2-aminopyrimidines or 2-aminopyridines with α-bromocarbonyl compounds in acetonitrile under microwave irradiation at approximately 80°C for 30–60 minutes.

- Followed by hydrazine treatment for ring opening and further functionalization.

Microwave and Nano-Catalyst Protocols

-

- Fe₃O₄ magnetic nanoparticles (MNPs) catalyze the synthesis of multi-substituted imidazoles with yields up to 97%.

- The process involves condensation of benzil, aldehyde, ammonium acetate, and amines under microwave irradiation, with the catalyst being recyclable.

| Catalyst | Reaction Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Fe₃O₄ MNPs | MW, 80°C | 95–97% | 25–45 min | |

| MgAl₂O₄ Spinel | MW, 60°C | 98% | 50 min | |

| La₀.₈Sr₀.₂FeYCo₁−YO₃ | MW, 60°C | >92% | 20 min |

Ultrasonic-Assisted Synthesis

Ultrasound irradiation enhances reaction rates, yields, and selectivity, often enabling milder conditions.

Sonochemical Methods

Nano-Catalyst Assisted Ultrasonication:

- Fe₃O₄, CoFe₂O₄, and other nano-catalysts under ultrasound significantly reduce reaction times (as low as 20 min) and increase yields (up to 95%).

Data Table:

| Catalyst | Ultrasound Frequency | Reaction Time | Yield | Refs. |

|---|---|---|---|---|

| Fe₃O₄ MNPs | 50 kHz | 25–45 min | 95% | |

| CoFe₂O₄ NPs | 50 kHz | 20 min | 95% | |

| γ-Al₂O₃NPs | 50 kHz | 15 min | 95% |

Catalytic and Solvent-Free Techniques

Zeolite and Metal-Organic Framework Catalysis

- Method:

- Using Cu-SAPO-34 or Fe-Cu/ZSM-5 as catalysts under ultrasonic conditions for rapid synthesis (within 5 minutes) with yields exceeding 95%.

Deep Eutectic Solvents and Magnetic Nano-Catalysts

- Example:

- Magnetic nano-particles (MNP@LADES) facilitate the formation of imidazoles with yields around 94% in short times (5–10 min), with easy catalyst recovery.

Summary of Key Preparation Strategies

| Method | Catalyst/Conditions | Typical Yield | Reaction Time | Advantages |

|---|---|---|---|---|

| Multi-Component Reaction | Acidic or basic catalysts | 70–90% | 1–3 hours | Versatile, straightforward |

| Microwave-Assisted | No catalyst or nano-catalysts | 95–98% | 30–60 min | Rapid, high yield |

| Ultrasonic-Assisted | Nano-catalysts (Fe₃O₄, CoFe₂O₄) | 95% | 20–45 min | Eco-friendly, efficient |

| Catalyst-Free Sonochemistry | Phenylglyoxal, aldehyde, ammonium acetate | 57–73% | 25–60 min | Mild conditions |

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the cyclohexyl ring or the imidazole ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its cyclohexyl substitution pattern. Key comparisons with related molecules include:

Key Observations :

- The target compound’s cyclohexyl group contrasts with phenyl or benzyl groups in analogs, likely reducing polarity and increasing steric bulk.

Physicochemical Properties

Comparative data for key analogs:

Inferences for Target Compound :

Biological Activity

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, antioxidant, and potential anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to the imidazole class, characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound contributes to its unique biological properties.

Antibacterial Activity

Imidazole derivatives have shown significant antibacterial properties against various pathogens. Studies indicate that compounds similar to this compound exhibit activity against resistant strains of bacteria.

- Minimum Inhibitory Concentration (MIC) : Research has demonstrated that certain imidazole derivatives can achieve MIC values lower than 5 µg/mL against Mycobacterium tuberculosis (MTB) strains .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Cpd 1a | S. aureus | <5 |

| Cpd 1b | E. coli | <5 |

| This compound | MTB | <5 |

Antifungal Activity

The antifungal potential of imidazole derivatives is well-documented. These compounds exhibit effectiveness against various fungal strains, including Candida species.

- Mechanism of Action : The antifungal activity is often attributed to the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases.

- Assays Conducted : Various assays such as DPPH scavenging activity have been used to assess the antioxidant capacity of this compound .

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Significant activity |

| ABTS Assay | High radical scavenging ability |

Anticancer Potential

Emerging studies suggest that imidazole derivatives may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Case Studies : Specific analogs have shown selective cytotoxicity against cancer cell lines such as HeLa and MCF-7 with IC50 values indicating effective concentration levels for therapeutic applications .

Research Findings

Molecular Docking Studies : Computational evaluations using molecular docking have elucidated the binding affinities of this compound to various biological targets. These studies predict that the compound interacts favorably with active sites of enzymes involved in bacterial and fungal metabolism .

In Vivo Studies : Preliminary in vivo studies have suggested that this compound can reduce infection rates in animal models treated with resistant bacterial strains. Further research is necessary to confirm these findings and explore dosage optimization for clinical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide in academic settings?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling between 1H-imidazole-1-carboxylic acid derivatives and 2,3-dimethylcyclohexylamine. For example, highlights the use of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide in click chemistry, suggesting carbodiimides like EDC or DCC as coupling agents for amide bond formation . Multi-component reactions (MCRs), as described in for pyrido-benzimidazoles, could also be adapted by substituting reagents to introduce the dimethylcyclohexyl group . Solvent selection (e.g., DMF or THF) and catalysts (e.g., Ru complexes in ) may influence yield .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (as in ) verify substituent positions and cyclohexyl stereochemistry .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and imidazole ring vibrations .

- Elemental Analysis : Matches experimental and theoretical C, H, N, O percentages to assess purity .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts .

Q. What preliminary biological screening approaches are recommended for this compound?

- Screening : and suggest using in vitro assays to evaluate cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., kinase profiling). Dacarbazine analogs () imply potential anticancer activity, warranting testing against cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar imidazole carboxamides?

- Approach :

- Meta-Analysis : Cross-reference studies (e.g., ’s PubMed data) to identify variables like stereochemistry, assay conditions, or cell line specificity .

- Stereochemical Control : Synthesize enantiopure 2,3-dimethylcyclohexyl isomers (via chiral chromatography or asymmetric synthesis) and compare activities (e.g., ’s cyclohexane derivatives) .

- Dosage Optimization : Replicate conflicting studies with standardized protocols (e.g., IC50 determination under identical conditions) .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Methods :

- Molecular Docking : ’s docking studies for benzimidazole derivatives can be adapted using software like AutoDock or Schrödinger. Focus on the carboxamide group’s hydrogen-bonding potential and cyclohexyl hydrophobicity .

- MD Simulations : Assess stability of ligand-target complexes (e.g., with GROMACS) to prioritize synthesis of high-affinity analogs .

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated coupling efficiency ( ) .

- Catalyst Screening : Ru-based catalysts ( ) or Lewis acids (e.g., ZnCl₂) may accelerate imidazole functionalization .

- Workflow Refinement : Use flow chemistry ( ) to reduce intermediate degradation .

Q. What role does the 2,3-dimethylcyclohexyl group play in modulating solubility and bioavailability?

- Physicochemical Analysis :

- LogP Calculations : Predict lipophilicity using software like ChemAxon. Compare with analogs lacking methyl groups ( ) .

- Caco-2 Permeability Assays : Evaluate intestinal absorption potential (’s biomaterial studies) .

Emerging Applications

Q. Can this compound serve as a building block for supramolecular biomaterials?

- Biomedical Engineering : demonstrates imidazole carboxamides in ureido-pyrimidinone-based hydrogels. The dimethylcyclohexyl group’s rigidity could enhance mechanical stability in drug delivery systems .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Scale-Up Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.